Topotecan-d6
Topotecan-d6
Topotecan-d6 is intended for use as an internal standard for the quantification of topotecan by GC- or LC-MS. Topotecan is an inhibitor of DNA topoisomerase I and a derivative of the DNA topoisomerase I inhibitor camptothecin. Topotecan inhibits DNA topoisomerase I in human MCF-7 breast and DU145 prostate cancer cells with IC50 values of 13 and 2 nM, respectively, in a cell-based luciferase reporter assay. Topotecan induces cytotoxicity and DNA damage in HT-29 human colon adenocarcinoma cells (IC50s = 33 and 280 nM, respectively). Formulations containing topotecan have been used in the treatment of small-cell lung cancer.
Labelled Topotecan, a DNA topoisomerase inhibitor.
Labelled Topotecan, a DNA topoisomerase inhibitor.
Brand Name:
Vulcanchem
CAS No.:
1044904-10-0
VCID:
VC20770844
InChI:
InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1/i2D3,3D3
SMILES:
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O
Molecular Formula:
C23H23N3O5
Molecular Weight:
427.5 g/mol
Topotecan-d6
CAS No.: 1044904-10-0
Cat. No.: VC20770844
Molecular Formula: C23H23N3O5
Molecular Weight: 427.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Topotecan-d6 is intended for use as an internal standard for the quantification of topotecan by GC- or LC-MS. Topotecan is an inhibitor of DNA topoisomerase I and a derivative of the DNA topoisomerase I inhibitor camptothecin. Topotecan inhibits DNA topoisomerase I in human MCF-7 breast and DU145 prostate cancer cells with IC50 values of 13 and 2 nM, respectively, in a cell-based luciferase reporter assay. Topotecan induces cytotoxicity and DNA damage in HT-29 human colon adenocarcinoma cells (IC50s = 33 and 280 nM, respectively). Formulations containing topotecan have been used in the treatment of small-cell lung cancer. Labelled Topotecan, a DNA topoisomerase inhibitor. |
|---|---|
| CAS No. | 1044904-10-0 |
| Molecular Formula | C23H23N3O5 |
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | (19S)-8-[[bis(trideuteriomethyl)amino]methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
| Standard InChI | InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1/i2D3,3D3 |
| Standard InChI Key | UCFGDBYHRUNTLO-DPZAMXPDSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])N(CC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O)C([2H])([2H])[2H] |
| SMILES | CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O |
| Canonical SMILES | CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O |
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